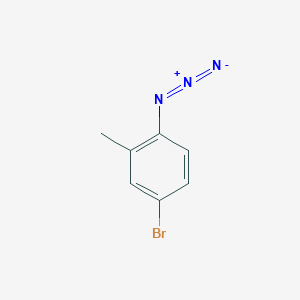

1-Azido-4-bromo-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-bromo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSZVKGRZLEDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1-Azido-4-bromo-2-methylbenzene: A Technical Guide

Executive Summary

1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and materials science. Structurally, it features an aryl azide moiety primed for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry, alongside an aryl bromide handle suitable for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

This whitepaper outlines a robust, self-validating synthetic protocol for generating 1-azido-4-bromo-2-methylbenzene from its commercially available precursor, 4-bromo-2-methylaniline, via a two-step diazotization-azidation sequence [1].

Mechanistic Pathway & Causality

The transformation of an aryl amine to an aryl azide relies on the precise control of reactive intermediates. As an Application Scientist, it is critical to understand the why behind the operational parameters rather than just the how.

-

Step 1: Generation of the Nitrosyl Cation and Diazotization The reaction begins by dissolving 4-bromo-2-methylaniline in aqueous hydrochloric acid. The addition of sodium nitrite (

) generates nitrous acid ( -

Step 2: Nucleophilic Substitution via Azidation The addition of sodium azide (

) introduces the azide anion, a potent nucleophile. The azide attacks the diazonium group, forming a transient intermediate that rapidly decomposes, expelling

Figure 1: Mechanistic workflow for the synthesis of 1-Azido-4-bromo-2-methylbenzene.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from optimized methodologies for synthesizing aromatic azides [1]. It incorporates built-in self-validation checkpoints to ensure reaction fidelity.

Reagents Required:

-

4-bromo-2-methylaniline (1.0 eq)

-

Hydrochloric acid (Conc. 37%, 3.0 eq)

-

Sodium nitrite (

, 1.2 eq) -

Sodium azide (

, 1.5 eq) -

Urea or Sulfamic acid (as needed)

Step-by-Step Methodology:

-

Amine Hydrochlorination: Suspend 4-bromo-2-methylaniline in a mixture of distilled water and concentrated HCl. Stir vigorously until complete dissolution is achieved (formation of the hydrochloride salt). Cool the reaction flask in an ice-brine bath to 0 °C.

-

Diazotization: Prepare a concentrated aqueous solution of

and cool it to 0 °C. Add this solution dropwise to the amine mixture, maintaining the internal temperature below 5 °C. Stir for 30 minutes. -

Validation Checkpoint 1 (Nitrous Acid Presence): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the starting amine.

-

Quenching: Add small portions of urea or sulfamic acid until the starch-iodide test is negative (no color change). This ensures the safe addition of the azide in the next step.

-

Azidation: Prepare an aqueous solution of

. Add it dropwise to the cold diazonium salt solution. -

Validation Checkpoint 2 (Nitrogen Evolution): Observe the reaction carefully. The addition of

should trigger immediate and vigorous effervescence. This bubbling is the stoichiometric release of -

Workup & Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

), and concentrate under reduced pressure to yield the product as an amber liquid [1].

Quantitative Data & Characterization

Analytical verification is crucial for confirming the successful conversion of the primary amine to the azide. The disappearance of primary amine N-H stretches (typically at 3500 and 3300 cm

| Parameter | Value / Description |

| CAS Number | 1199273-60-3 [2] |

| Molecular Weight | 212.05 g/mol [2] |

| Physical State | Amber liquid [1] |

| Isolated Yield | ~84% (without chromatographic purification) [1] |

| UV-Vis ( | 213, 258 nm ( |

| FTIR-ATR (Azide N | 2111, 2069 cm |

| FTIR-ATR (C-Br stretch) | 1100 cm |

Safety and Handling Directives

-

Heavy Metal Hazard: Sodium azide reacts with heavy metals (copper, lead, brass) to form highly shock-sensitive and explosive metal azides. Never use metal spatulas, needles, or equipment with brass fittings when handling

. -

Thermal & Photolytic Stability: Aryl azides are sensitive to heat and UV light. The product should be stored in amber vials at +4 °C [2]. Concentration under reduced pressure must be performed at bath temperatures strictly below 40 °C to prevent thermal decomposition.

References

-

Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. ACS Omega (2020). Available at:[Link]

Comprehensive Characterization and Analytical Profiling of 1-Azido-4-bromo-2-methylbenzene

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Introduction & Chemical Significance

In the realm of bioconjugation and medicinal chemistry, bifunctional scaffolds are paramount for modular drug design. 1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) represents a highly versatile building block[1]. The molecule features two orthogonal reactive handles: an azide group primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger ligations, and an aryl bromide that serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). The presence of the ortho-methyl group provides critical steric and electronic modulation, influencing both reaction kinetics and the biological binding affinity of downstream derivatives[2].

Compound Profile

-

IUPAC Name: 1-Azido-4-bromo-2-methylbenzene

-

CAS Number: 1199273-60-3

-

Molecular Formula: C₇H₆BrN₃[1]

-

Molecular Weight: 212.05 g/mol [1]

-

Physical State: Amber liquid[3]

This guide provides a self-validating framework for the synthesis, isolation, and rigorous spectroscopic characterization of this molecule, ensuring high-fidelity data for downstream pharmaceutical applications.

Synthesis and Isolation Protocol (Self-Validating System)

The synthesis of 1-azido-4-bromo-2-methylbenzene relies on the diazotization of 4-bromo-2-methylaniline, followed by nucleophilic displacement with sodium azide. This protocol is designed with built-in validation checkpoints to ensure intermediate stability and product purity.

Step-by-Step Methodology

Phase 1: Diazotization

-

Preparation: Dissolve 4-bromo-2-methylaniline (1.0 equiv) in an aqueous solution of hydrochloric acid (HCl, 3.0 M).

-

Thermal Control: Cool the reaction mixture strictly to 0–5 °C using an ice-water bath.

-

Causality: Aryl diazonium salts are kinetically unstable. Maintaining this temperature prevents explosive decomposition and suppresses the premature hydrolysis of the diazonium intermediate into an unwanted phenol derivative.

-

-

Nitrosation: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C.

-

Validation Checkpoint 1: Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the completion of diazotization. Quench excess nitrous acid with a small amount of sulfamic acid before proceeding.

-

Phase 2: Azidation 4. Displacement: Slowly add an aqueous solution of sodium azide (NaN₃, 1.2 equiv) dropwise to the cold reaction mixture.

-

Caution: This step evolves nitrogen gas (N₂). Ensure the reaction is performed in a well-ventilated fume hood.

-

Maturation: Allow the reaction to gradually warm to room temperature and stir for 2 hours.

-

Causality: The nucleophilic displacement of the diazonium group by the azide ion is thermodynamically driven by the liberation of N₂ gas.

-

Validation Checkpoint 2: The cessation of gas evolution serves as a visual indicator of reaction completion.

-

Phase 3: Isolation 6. Extraction: Extract the aqueous mixture with dichloromethane (DCM) three times to partition the organic product. 7. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 8. Concentration: Concentrate the filtrate under reduced pressure to yield the pure product as an amber liquid (approx. 84% yield)[3].

Synthetic workflow and isolation protocol for 1-azido-4-bromo-2-methylbenzene.

Spectroscopic Characterization Data

To ensure the integrity of the synthesized scaffold before deploying it in complex click-chemistry libraries[4], rigorous spectroscopic validation is required. The data below synthesizes expected and literature-validated values for this specific compound[3].

Table 1: UV-Vis and FTIR-ATR Spectroscopic Data

| Technique | Absorption / Frequency | Assignment / Transition |

| UV-Vis (Methanol) | 213 nm, 258 nm | π → π* (C=C, Aromatic conjugation) |

| UV-Vis (Methanol) | 297 nm | n → π* (Azide group) |

| FTIR-ATR | 2917 cm⁻¹ | C-H stretch (Aliphatic CH₃) |

| FTIR-ATR | 2111, 2069 cm⁻¹ | Asymmetric N=N=N stretch (Azide) |

| FTIR-ATR | 1591, 1479 cm⁻¹ | C=C stretch (Aromatic ring) |

| FTIR-ATR | 1389 cm⁻¹ | C-H bending (Aliphatic CH₃) |

| FTIR-ATR | 1100 cm⁻¹ | C-Br stretch |

| FTIR-ATR | 859, 801 cm⁻¹ | Out-of-plane C-H bend (Aromatic) |

Table 2: Representative NMR Characterization Profile (400 MHz, CDCl₃)

Note: Chemical shifts are empirical approximations derived from standard substituent additivity rules for 1,2,4-trisubstituted benzenes, providing a complete structural profile.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Assignment |

| ¹H | 7.35 | d, J = 2.2 Hz, 1H | Aromatic H-3 (ortho to Br) |

| ¹H | 7.30 | dd, J = 8.5, 2.2 Hz, 1H | Aromatic H-5 (meta to CH₃) |

| ¹H | 6.95 | d, J = 8.5 Hz, 1H | Aromatic H-6 (ortho to N₃) |

| ¹H | 2.15 | s, 3H | Aliphatic CH₃ at C-2 |

| ¹³C | 137.5 | s | C-1 (C-N₃) |

| ¹³C | 134.2 | s | C-2 (C-CH₃) |

| ¹³C | 133.8 | s | C-3 (Aromatic CH) |

| ¹³C | 130.1 | s | C-5 (Aromatic CH) |

| ¹³C | 119.5 | s | C-6 (Aromatic CH) |

| ¹³C | 117.2 | s | C-4 (C-Br) |

| ¹³C | 17.5 | s | Aliphatic CH₃ |

Mechanistic Insights into Analytical Features

Data collection must be paired with mechanistic interpretation. As an Application Scientist, understanding why these spectral signatures occur is critical for troubleshooting structural anomalies.

-

FTIR-ATR Causality: The azide group (-N₃) is a linear pseudo-halogen. Its asymmetric stretching vibration is highly diagnostic. In 1-azido-4-bromo-2-methylbenzene, this peak is distinctively split into two bands at 2111 cm⁻¹ and 2069 cm⁻¹[3]. This splitting is a well-documented phenomenon in aryl azides, attributed to Fermi resonance (an interaction between the fundamental asymmetric stretch and a lower-frequency overtone) or the coexistence of different rotamers in the liquid state. The strong C-Br stretch at 1100 cm⁻¹ confirms the retention of the halogen handle for downstream cross-coupling[3].

-

UV-Vis Causality: The electronic absorption spectrum exhibits a high-energy π → π* transition at 213 nm and 258 nm, characteristic of the conjugated aromatic system[3]. A distinct lower-energy n → π* transition is observed at 297 nm, which is localized on the azide chromophore[3]. This transition is critical for photoaffinity labeling applications, as irradiation at this wavelength triggers the expulsion of N₂ to generate a highly reactive nitrene intermediate.

-

NMR Spin-System Causality: The ¹H NMR spectrum is dictated by the push-pull dynamics of the electron-donating methyl group and the electron-withdrawing bromine atom. The azide group uniquely shields the ortho-proton (H-6), shifting it upfield (~6.95 ppm) relative to standard aromatic protons. The methyl group at C-2 breaks the molecular symmetry, resulting in a distinct AMX spin system for the aromatic protons (a doublet, a doublet of doublets, and a doublet).

Logical relationship of spectroscopic techniques for structural validation.

References

-

Title: Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study | Source: ACS Omega (2020) | URL: [Link][2][3][4]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Azido-4-bromo-2-methylbenzene

This guide provides a comprehensive examination of the infrared (IR) spectroscopic signature of 1-Azido-4-bromo-2-methylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a deeper understanding of the experimental considerations and the causal relationships between molecular structure and vibrational behavior.

Preamble: The Molecule and the Method

1-Azido-4-bromo-2-methylbenzene is a substituted aromatic compound featuring three key functional groups: an azido group (-N₃), a bromo-substituent (-Br), and a methyl group (-CH₃) arranged in a 1,2,4-trisubstituted pattern on a benzene ring. This specific arrangement of electron-donating and -withdrawing groups, along with the unique vibrational characteristics of the azide moiety, makes IR spectroscopy an exceptionally powerful tool for its structural elucidation and purity assessment.

Infrared spectroscopy probes the vibrational transitions within a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch, bend, or rock. The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the compound's chemical identity.

Critical Safety Protocols for Handling Aromatic Azides

Trustworthiness through Safety: Before any experimental work, it is imperative to address the significant safety considerations associated with organic azides. These compounds are potentially explosive and can be sensitive to heat, light, pressure, and shock.[1][2][3] A self-validating protocol begins with uncompromising safety.

-

Energy Input: Organic azides can decompose violently with minimal energy input.[1][2][3] Avoid grinding, scratching, or strong agitation.[4][5] Purification should be limited to extraction or precipitation; never use distillation or sublimation.[1][4]

-

Personal Protective Equipment (PPE): Always handle azides within a chemical fume hood, wearing appropriate nitrile gloves, a lab coat, and safety glasses.[4] The use of a blast shield is mandatory for the experimental setup.[3][5]

-

Handling Tools: Never use metal spatulas or tools that can cause friction or form shock-sensitive heavy metal azides.[2][4][5] Opt for plastic or ceramic spatulas.

-

Solvent Incompatibility: The use of halogenated solvents, particularly dichloromethane and chloroform, is strictly prohibited. These can react to form extremely unstable di- and tri-azidomethane.[1][2][3]

-

Storage: Store all organic azides in clearly labeled, tightly closed containers in a cool, well-ventilated area, protected from light.[1][2][4] They should be stored away from all other chemicals, especially acids and metals.[3][4]

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, labeled container. Never dispose of azide solutions down the drain, as explosive salts can form with lead or copper piping.[4][5]

Experimental Workflow: Acquiring a High-Fidelity Spectrum

The choice of sample preparation technique is critical for obtaining a clean, interpretable spectrum free from artifacts. For a solid compound like 1-Azido-4-bromo-2-methylbenzene, the thin solid film method is rapid, efficient, and avoids interfering absorbances from mulling agents like Nujol (mineral oil).[6][7]

Detailed Protocol: Thin Solid Film Method

-

Solution Preparation: Dissolve approximately 5-10 mg of the solid sample in a few drops of a suitable volatile, non-halogenated solvent (e.g., diethyl ether or pentane).[6]

-

Film Deposition: Place a single, clean salt plate (NaCl or KBr) on a level surface inside a fume hood.[7] Using a pipette, apply one drop of the prepared solution onto the center of the plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely. A thin, solid film of the compound should be visible on the plate.[6][7]

-

Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Quality Control:

-

If absorbance peaks are too weak (low intensity), remove the plate, add another drop of the solution, allow the solvent to evaporate, and re-run the spectrum.[6][7]

-

If peaks are too strong (flat-topping at <0% transmittance), clean the plate with a suitable solvent, dilute the original sample solution, and repeat the process.[6][7]

-

Experimental Workflow Diagram

Caption: Experimental workflow for IR spectrum acquisition.

Spectral Analysis and Interpretation

The IR spectrum of 1-Azido-4-bromo-2-methylbenzene is a composite of the vibrational modes of its constituent parts. A systematic analysis allows for the unambiguous identification of the compound.

Molecular Structure

Caption: Structure of 1-Azido-4-bromo-2-methylbenzene.

Table of Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Intensity | Comments |

| ~3100-3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds on the benzene ring.[8][9][10] |

| ~2960-2850 | Aliphatic C-H Stretch | Medium | Asymmetric and symmetric stretching of the methyl (-CH₃) group.[8][11] |

| ~2160-2120 | Azide (-N₃) Asymmetric Stretch | Very Strong, Sharp | The most prominent and diagnostic peak for this compound. Aromatic azides absorb at higher wavenumbers than aliphatic ones.[12][13][14] Its high intensity is due to a large change in dipole moment during this vibration.[14][15] |

| ~1600, ~1500 | C=C Aromatic Ring Stretch | Medium to Strong | Multiple bands are characteristic of the benzene ring framework.[8][9][16] |

| ~1460 | -CH₃ Asymmetric Bend | Medium | Bending (scissoring) vibration of the methyl group.[6] |

| ~1380 | -CH₃ Symmetric Bend | Medium to Weak | "Umbrella" mode of the methyl group.[6] |

| ~1250 | Azide (-N₃) Symmetric Stretch | Medium to Weak | Often less intense and broader than the asymmetric stretch.[12] |

| ~890-870, ~830-780 | Aromatic C-H Out-of-Plane Bend | Strong | These strong bands are highly diagnostic for the 1,2,4-trisubstitution pattern on the benzene ring.[9] |

| < 700 | C-Br Stretch | Medium to Weak | This vibration occurs in the lower fingerprint region and can be coupled with ring deformation modes.[17][18] |

Field-Proven Insights: Connecting Spectrum to Causality

-

The Azide Peak as a Primary Identifier: The asymmetric stretch of the azide group is the most unambiguous feature in the spectrum. Its position (shifted to >2100 cm⁻¹ due to conjugation with the aromatic ring) and exceptional intensity make it a powerful diagnostic tool.[13][15] The sharpness of this peak indicates it is a relatively "clean" vibration, not strongly coupled with many other modes.

-

Confirming Aromatic Substitution: The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) immediately confirms the presence of both the benzene ring and the methyl group.[8] However, the most definitive evidence for the substitution pattern comes from the strong C-H out-of-plane bending vibrations in the 900-750 cm⁻¹ region.[9][19] The specific bands expected for a 1,2,4-trisubstituted ring provide high-confidence structural confirmation.

-

The Fingerprint Region: The complex series of bands below 1500 cm⁻¹ constitutes the fingerprint region. While individual peak assignment can be challenging, this region as a whole is unique to the molecule. It contains the C-C ring modes, C-H in-plane bends, methyl group bends, and the C-Br stretch. Any deviation in this region compared to a reference spectrum would indicate an impurity or a different isomer.

References

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

-

Mohrig, J. R., et al. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]

-

Azides - Safe Work Procedure. (2022). University of Victoria. [Link]

-

Azides. University of California, Santa Barbara. [Link]

-

Safe Handling of Azides. (2013). University of Pittsburgh. [Link]

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

-

Kim, Y. S., et al. (2005). 2D IR photon echo of Azido- probes for Biomolecular Dynamics. PMC. [Link]

-

Sample preparation for FT-IR. Chemistry Analytical Lab. [Link]

-

Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). ResearchGate. [Link]

-

FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm... ResearchGate. [Link]

-

Mohrig, J. R., et al. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

-

How to prepare IR samples? ResearchGate. [Link]

-

Konecny, J., et al. (1969). Infrared spectra of heterocumulenes. IV. The influence of substituents on the vas(NNN) bands of some substituted phenyl azides. Collection of Czechoslovak Chemical Communications. [Link]

- Bromobenzene. Chem 344 Molecular Modeling.

-

Smith, B. C. (2016). The Infrared Spectroscopy of Aromatic Rings, Part I: The C-H Stretching and Bending Modes. Spectroscopy. [Link]

-

IR Sample Preparation: A Practical Guide. (2022). Chemistry LibreTexts. [Link]

-

Vandenbroucke, S. S., et al. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. Langmuir. [Link]

-

Effects of the Intramolecular Group and Solvent on Vibrational Coupling Modes and Strengths of Fermi Resonances in Aryl Azides. (2023). ACS Publications. [Link]

-

Spectroscopy of Aromatic Compounds. (2023). Organic Chemistry | OpenStax. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

Keefe, C. D., et al. (2007). Vibrational Assignment and Dipole Moment Derivatives of Liquid Bromobenzene at 25 °C. The Journal of Physical Chemistry A. [Link]

-

Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. [Link]

-

Plot of the azide vibrational frequencies as a function of w... ResearchGate. [Link]

-

Keefe, C. D., et al. (2005). The vibrational spectroscopy of the coordinated azide anion; a theoretical study. RSC Publishing. [Link]

-

Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. ResearchGate. [Link]

-

Benzene and its derivatives. Infrared Spectroscopy. [Link]

-

Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. [Link]

Sources

- 1. ucd.ie [ucd.ie]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. uvic.ca [uvic.ca]

- 5. research.wayne.edu [research.wayne.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chempap.org [chempap.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2D IR photon echo of Azido- probes for Biomolecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. davuniversity.org [davuniversity.org]

- 17. uwosh.edu [uwosh.edu]

- 18. researchgate.net [researchgate.net]

- 19. academics.nat.tum.de [academics.nat.tum.de]

Mass spectrometry of 1-Azido-4-bromo-2-methylbenzene

An In-depth Technical Guide to the Mass Spectrometry of 1-Azido-4-bromo-2-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-Azido-4-bromo-2-methylbenzene (C₇H₆BrN₃). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of characterizing this molecule using both hard and soft ionization techniques. We will explore the predictable and diagnostic fragmentation patterns under Electron Ionization (EI-MS) and the utility of Electrospray Ionization (ESI-MS) for molecular weight confirmation. The methodologies detailed herein are grounded in established principles of mass spectrometry, offering a self-validating framework for the structural elucidation of this and similar halogenated aromatic azide compounds.

Introduction: The Analytical Imperative

1-Azido-4-bromo-2-methylbenzene is a substituted aromatic azide, a class of compounds with significant utility in synthetic chemistry. They serve as versatile intermediates for the synthesis of nitrogen-containing heterocycles, as photoaffinity labels, and in the formation of light-responsive materials. Given their energetic nature and synthetic importance, unambiguous structural confirmation is paramount.

Mass spectrometry stands as a definitive analytical tool for this purpose. It not only provides the exact molecular weight but also offers a detailed structural fingerprint through controlled fragmentation. This guide will dissect the mass spectrometric analysis of 1-Azido-4-bromo-2-methylbenzene, contrasting the rich structural information from Electron Ionization (EI) with the gentle molecular weight confirmation provided by Electrospray Ionization (ESI). A key diagnostic feature throughout the analysis will be the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance, resulting in distinctive M⁺ and M+2 ion clusters.

Foundational Techniques: EI-MS and ESI-MS

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. The "hardness" or "softness" of the technique dictates the type of information obtained.

-

Electron Ionization (EI): As a classic "hard" ionization method, EI employs high-energy electrons (typically 70 eV) to bombard the analyte molecule.[1][2] This process is energetic enough to not only eject an electron, forming a molecular radical cation (M•⁺), but also to induce extensive and reproducible fragmentation.[3] The resulting mass spectrum is a complex pattern of fragment ions that serves as a unique molecular fingerprint, ideal for structural elucidation and library matching.[1]

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers analytes from a solution phase into the gas phase as ions with minimal internal energy.[2][4] This is particularly suitable for polar and thermally labile molecules.[5] The process typically generates protonated molecules ([M+H]⁺) or other adducts, allowing for straightforward determination of the molecular weight with little to no fragmentation.[6]

Experimental Protocols

The following protocols represent standardized starting points for the analysis of 1-Azido-4-bromo-2-methylbenzene. Optimization may be required based on the specific instrumentation used.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 1-Azido-4-bromo-2-methylbenzene in a suitable solvent such as methanol or acetonitrile.

-

Working Solution (for ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI, typically 50:50 methanol:water with 0.1% formic acid to promote protonation.

-

Working Solution (for GC-MS): Dilute the stock solution to a final concentration of 10-50 µg/mL using GC-MS grade methanol or dichloromethane.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This workflow is designed to separate the analyte from impurities and introduce it into the EI source.

-

GC System: A standard GC system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL of the working solution is injected in splitless mode.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

Direct Infusion-Mass Spectrometry for ESI Analysis

This method introduces the sample directly into the ESI source for rapid molecular weight confirmation.

-

Infusion System: A syringe pump delivering the ESI working solution at a constant flow rate.

-

Flow Rate: 5-10 µL/min.

-

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: +3.5 to +4.5 kV.

-

Source Temperature: 100-150°C.[7]

-

Desolvation Gas: Nitrogen at a flow rate appropriate for the instrument.

-

Mass Range: Scan from m/z 100 to 350.

-

Data Analysis and Interpretation: A Tale of Two Spectra

Electron Ionization (EI) Spectrum: The Structural Fingerprint

The EI mass spectrum of 1-Azido-4-bromo-2-methylbenzene is predicted to be rich with structurally significant fragments. The molecular weight of the compound is 211.0 g/mol (using ⁷⁹Br) and 213.0 g/mol (using ⁸¹Br).

Molecular Ion (M•⁺): The spectrum will exhibit a prominent molecular ion cluster at m/z 211 and m/z 213 . The near-equal intensity of these two peaks is the classic signature of a monobrominated compound.[8]

Primary Fragmentation Pathways: The energetically unstable molecular ion will undergo a series of predictable fragmentation events.[3]

-

Loss of Molecular Nitrogen (N₂): The most characteristic fragmentation of aryl azides is the facile expulsion of a neutral N₂ molecule (28 Da).[9] This is a highly favorable process, leading to the formation of a bromotolylnitrene radical cation at m/z 183/185 . This fragment is expected to be the base peak or one of the most intense peaks in the spectrum.

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond from the M-N₂ fragment results in the loss of a bromine radical (79 or 81 Da), yielding an ion at m/z 104 .

-

Formation of Tropylium Ion: Aromatic compounds with alkyl substituents are known to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .[10] This can occur through various rearrangement pathways following initial fragmentation.

-

Loss of HCN: The ion at m/z 104 can lose hydrogen cyanide (27 Da) to form a fragment at m/z 77 , corresponding to the phenyl cation.

Predicted EI-MS Data Summary

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Mechanism |

| 211/213 | [C₇H₆BrN₃]•⁺ | Molecular Ion (M•⁺) |

| 183/185 | [C₇H₆BrN]•⁺ | M•⁺ - N₂ |

| 104 | [C₇H₆N]⁺ | [M-N₂]•⁺ - •Br |

| 91 | [C₇H₇]⁺ | Rearrangement and loss of BrCN |

| 77 | [C₆H₅]⁺ | [C₇H₆N]⁺ - HCN |

Visualization of EI Fragmentation

Caption: Primary EI fragmentation cascade for 1-Azido-4-bromo-2-methylbenzene.

Electrospray Ionization (ESI) Spectrum: Molecular Weight Confirmation

The ESI spectrum, acquired in positive ion mode, will be significantly simpler. The primary goal is to confirm the molecular weight of the intact molecule.

Protonated Molecule ([M+H]⁺): The dominant species will be the protonated molecule. This will appear as a pair of peaks of nearly equal intensity at m/z 212 (for the ⁷⁹Br isotope) and m/z 214 (for the ⁸¹Br isotope). The presence of this isotopic cluster provides high confidence in the elemental formula.

Predicted ESI-MS Data Summary

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Ionization Product |

| 212/214 | [C₇H₆BrN₃ + H]⁺ | Protonated Molecule ([M+H]⁺) |

Visualization of ESI Process

Caption: Formation of the protonated molecule in ESI-MS.

Conclusion

The mass spectrometric analysis of 1-Azido-4-bromo-2-methylbenzene is a clear illustration of the complementary nature of modern ionization techniques. Electron Ionization provides an invaluable, detailed fingerprint of the molecule's structure, with the characteristic loss of N₂ from the azide group serving as a key diagnostic fragmentation. The predictable subsequent losses of bromine and other neutral fragments allow for a confident elucidation of the core structure. Concurrently, Electrospray Ionization offers a rapid and unambiguous confirmation of the molecular weight, with the distinctive 1:1 isotopic pattern of the [M+H]⁺ and [M+H+2]⁺ ions confirming the presence of a single bromine atom. Together, these two techniques provide a robust and self-validating analytical workflow for the characterization of this and related compounds, ensuring scientific integrity in research and development.

References

-

Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass Spectrometry of Aryl Azides. The Journal of Organic Chemistry, 36(25), 3796–3802. Available at: [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]

-

Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. Available at: [Link]

-

MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

Pal, A. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Semantic Scholar. Available at: [Link]

-

Perjési, P., & Dinya, Z. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65. Available at: [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Available at: [Link]

-

ShortChemistry. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Available at: [Link]

-

Wu, H., et al. (2010). On the Mechanism of Extractive Electrospray Ionization. Analytical Chemistry, 82(11), 4493-4500. Available at: [Link]

-

Benkestock, K. (n.d.). Electrospray Ionization Mass Spectrometry for Determination of Noncovalent Interactions in Drug Discovery. SciSpace. Available at: [Link]

Sources

- 1. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 6. scispace.com [scispace.com]

- 7. zpsys.ecut.edu.cn [zpsys.ecut.edu.cn]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-Azido-4-bromo-2-methylbenzene

Introduction and Structural Utility

1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3)[1] is a highly versatile bifunctional scaffold utilized extensively in advanced organic synthesis and drug discovery[2]. Featuring both a reactive azide moiety and an aryl bromide, it serves as a critical building block. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, while the aryl bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

Physicochemical and Spectroscopic Profile

Understanding the physical properties of this compound is essential for safe handling and effective reaction design. As an aryl azide, it presents specific spectroscopic signatures that are vital for in-process analytical monitoring.

Table 1: Quantitative Physicochemical and Spectroscopic Data

| Property | Value / Description |

| IUPAC Name | 1-azido-4-bromo-2-methylbenzene[4] |

| CAS Number | 1199273-60-3[1] |

| Molecular Formula | C₇H₆BrN₃[2] |

| Molecular Weight | 212.05 g/mol [1] |

| Appearance | Amber liquid[3] |

| UV-Vis (Methanol) | λmax: 213 nm, 258 nm (π→π), 297 nm (n→π azide)[3] |

| FTIR-ATR (cm⁻¹) | 2917 (CH₃); 2111 & 2069 (N₃ asymmetric stretch); 1100 (C-Br)[3] |

| Storage Conditions | +4 °C, protected from light and heat[2] |

Spectroscopic Causality

The most diagnostic feature of 1-azido-4-bromo-2-methylbenzene is its infrared signature. The azide group acts as a pseudo-halogen with a linear geometry, producing a very strong, distinct asymmetric stretching vibration at 2111 cm⁻¹ and 2069 cm⁻¹ [3]. In a self-validating experimental setup, the complete disappearance of the precursor's primary amine N-H stretching bands (3300–3500 cm⁻¹) coupled with the emergence of the ~2100 cm⁻¹ band confirms successful azidation without the need for immediate NMR analysis[3].

Experimental Methodology: Synthesis via Diazotization-Azidation

The standard and most reliable method for synthesizing 1-azido-4-bromo-2-methylbenzene is the two-step, one-pot diazotization of 4-bromo-2-methylaniline followed by nucleophilic displacement using [5].

Mechanistic Workflow

Fig 1. Two-step, one-pot synthesis workflow of 1-azido-4-bromo-2-methylbenzene via diazotization.

Detailed Step-by-Step Protocol

Phase 1: Diazotization (In situ generation of the diazonium salt)

-

Dissolution: Suspend 4-bromo-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0–4.0 eq) and deionized water[5].

-

Causality: The strongly acidic environment is required to fully protonate the amine, increasing its solubility and preventing the formation of triazene side-products during the subsequent nitrosation.

-

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C[5].

-

Causality: Aryl diazonium salts are highly unstable. Temperatures above 5 °C lead to the rapid evolution of nitrogen gas (N₂) and the formation of unwanted phenolic byproducts.

-

-

Nitrosation: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal volume of cold deionized water. Add this solution dropwise to the aniline suspension over 15–30 minutes, maintaining vigorous stirring[5].

-

Causality: Dropwise addition prevents localized exothermic spikes. The NaNO₂ reacts with HCl to form nitrous acid (HNO₂), which subsequently dehydrates to the nitrosonium ion (NO⁺)—the active electrophile that attacks the amine.

-

Phase 2: Azidodediazoniation 4. Azide Addition: Prepare a solution of sodium azide (NaN₃, 1.2 eq) in deionized water. Add this dropwise to the cold diazonium salt solution[5].

-

Causality: NaN₃ acts as a powerful nucleophile. The reaction proceeds via the formation of an aryl pentazole intermediate or direct SNAr-type displacement, ultimately extruding N₂ gas to form the stable aryl azide. Safety Note: Ensure vigorous ventilation, as N₂ gas is rapidly evolved.

-

Maturation: Allow the reaction mixture to stir for 1 hour at 0 °C, then gradually warm to room temperature over 2 hours[5].

Phase 3: Workup and Self-Validation 6. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x)[5].

-

Causality: The product is an amber, lipophilic liquid that partitions readily into the organic phase[3].

-

Neutralization: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase pH is ~7[5].

-

Causality: Removes residual HCl and traces of hydrazoic acid (HN₃), a highly toxic and explosive byproduct formed from excess NaN₃ in acidic media.

-

-

Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the water bath < 35 °C) to yield the crude amber liquid.

-

Validation: Run an immediate FTIR-ATR on the crude liquid. The presence of sharp peaks at 2111 cm⁻¹ and 2069 cm⁻¹ validates the successful incorporation of the azide group[3].

Applications in Drug Development

1-Azido-4-bromo-2-methylbenzene is prominently utilized in the synthesis of 1,4-biphenyl-triazole derivatives. For example, in the development of—a target for estrogen-dependent breast cancer—this azide is reacted with terminal alkynes via CuAAC[3]. The resulting 1,2,3-triazole rings act as stable bioisosteres for amides, positioning the bromo-aryl group deep within the lipophilic pocket of the 17β-HSD1 enzyme to achieve nanomolar binding affinities[3].

Safety, Handling, and Stability

As an Application Scientist, assessing the safety profile of novel azides is paramount.

-

The Rule of Six: A general heuristic in azide chemistry states that the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms should be ≥ 3 to be considered non-explosive. For 1-azido-4-bromo-2-methylbenzene (C₇N₃), the ratio is 2.33 .

-

Implication: Because the ratio falls below the safety threshold, this compound exhibits potential shock and thermal sensitivity.

-

Storage Protocol: It must be stored as a neat liquid at +4 °C in a dark, inert environment (Argon/Nitrogen)[2]. Never subject the neat liquid to high-temperature distillation; purification should be performed via silica gel chromatography if necessary.

References

-

Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study Source: ACS Omega URL:[Link]

Sources

Chemical reactivity of 1-Azido-4-bromo-2-methylbenzene

An In-depth Technical Guide to the Chemical Reactivity of 1-Azido-4-bromo-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-4-bromo-2-methylbenzene is a trifunctional aromatic compound of significant interest in synthetic chemistry. Its structure incorporates an azide, a bromine atom, and a methyl-substituted benzene ring, presenting a scaffold ripe for sequential and orthogonal chemical modifications. The azide group serves as a versatile precursor for 1,3-dipolar cycloadditions and reduction to an amine, while the aryl bromide is an ideal handle for a multitude of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the synthesis, properties, and core reactivity of this molecule. By elucidating the causality behind experimental choices and providing detailed protocols, this document aims to serve as a practical resource for professionals leveraging this building block in medicinal chemistry, materials science, and complex molecule synthesis.

Core Molecular Profile and Properties

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. 1-Azido-4-bromo-2-methylbenzene is a compound whose reactivity is dictated by the interplay of its three key functional groups.

| Property | Data |

| Chemical Formula | C₇H₆BrN₃ |

| Molecular Weight | 228.05 g/mol |

| Appearance | Typically an oil[1] |

| CAS Number | 1199273-60-3[1] |

| Storage Conditions | Refrigerated storage is recommended[1] |

The electronic nature of the ring is influenced by the electron-donating methyl group and the electron-withdrawing, deactivating (by induction) bromine atom. The azide group is a powerful 1,3-dipole and a masked amino group. This electronic and functional diversity is the key to its synthetic utility.

Synthesis: Accessing the Building Block

The most reliable and widely adopted method for preparing aryl azides is the diazotization of a corresponding aniline, followed by quenching the in situ generated diazonium salt with sodium azide.[2] This venerable transformation provides a clean and high-yielding route to 1-azido-4-bromo-2-methylbenzene from its commercially available amine precursor.

Synthetic Workflow Diagram

Caption: Synthetic pathway from 4-bromo-2-methylaniline to the target azide.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2-methylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%) or Sulfuric Acid (H₂SO₄)

-

Sodium azide (NaN₃)

-

Ethyl acetate or Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization (Expertise & Causality):

-

To a stirred suspension of 4-bromo-2-methylaniline in an aqueous acidic solution (e.g., HBr or H₂SO₄) in a three-neck flask, cool the mixture to 0-5 °C using an ice-salt bath. The use of a strong acid is essential to protonate the aniline, making it soluble and activating it for diazotization.

-

Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature never exceeds 5 °C. This temperature control is the most critical parameter. Diazonium salts are thermally unstable and can decompose violently or lead to undesired side products (e.g., phenols) if the temperature rises.[2] Monitor the reaction for the slight excess of nitrous acid using starch-iodide paper (turns blue/black).

-

-

Azidation Reaction:

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A rapid evolution of nitrogen gas will be observed as the azide displaces the diazonium group. This addition must be controlled to manage the effervescence.

-

-

Work-up and Purification (Self-Validating System):

-

Once gas evolution subsides, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally brine (to aid in phase separation).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure aryl azide.

-

Core Chemical Reactivity: An Orthogonal Toolkit

The synthetic power of 1-azido-4-bromo-2-methylbenzene lies in the distinct and addressable reactivity of its azide and bromide functionalities.

Reactions of the Azide Group

The azide moiety is prized for its ability to participate in cycloadditions and for its role as a stable precursor to the highly reactive primary amine.

Aryl azides are excellent 1,3-dipoles for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[3] This reaction provides a highly reliable and regioselective method for constructing 1,4-disubstituted 1,2,3-triazole rings, which are important pharmacophores and stable linkers.[4][5]

Caption: The CuAAC reaction provides exclusive access to 1,4-disubstituted triazoles.

Trustworthiness of the Protocol: The CuAAC reaction is exceptionally reliable. The typical catalytic system involves a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ. The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and is tolerant of a wide range of functional groups, making it ideal for late-stage functionalization.

The transformation of the azide to a primary amine (4-bromo-2-methylaniline) is a fundamental step that opens up another dimension of reactivity, such as amide bond formation or N-arylation.

Common Reduction Protocols:

-

Staudinger Reduction: This two-step method involves reaction with a phosphine (e.g., triphenylphosphine) to form an aza-ylide, which is then hydrolyzed with water to give the amine and phosphine oxide. It is exceptionally mild and chemoselective.

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) is a clean and efficient method, provided no other reducible groups (like alkynes or alkenes) are present that need to be preserved.

-

Metal-Mediated Reduction: Reagents like zinc (Zn) powder in the presence of an acid (like acetic acid or ammonium chloride) can also effectively reduce the azide.

Caption: Multiple reliable methods exist for the reduction of the azide to an amine.

Reactions of the Bromo Group: The Cross-Coupling Hub

The aryl bromide is a robust handle for palladium-catalyzed cross-coupling reactions, which are pillars of modern organic synthesis for constructing C-C, C-N, and C-O bonds.[6][7][8][9][10] The choice of catalyst, ligand, base, and solvent is critical for success and must be optimized for each specific substrate pairing.

Key Cross-Coupling Transformations:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a biaryl C-C bond.[6][7][8]

-

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C(sp²)-C(sp) bond.[10]

-

Heck-Mizoroki Coupling: Reaction with an alkene to form a new, substituted alkene C-C bond.

-

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a C-N bond, creating a diaryl or alkyl-aryl amine.

Sources

- 1. 1-azido-4-bromo-2-methyl-benzene | 1199273-60-3 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. api.pageplace.de [api.pageplace.de]

- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]

An In-depth Technical Guide to the Stability and Storage of 1-Azido-4-bromo-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-4-bromo-2-methylbenzene is an organic azide, a class of compounds recognized for their high reactivity and utility in synthetic chemistry, particularly in the construction of nitrogen-containing molecules. However, the energetic nature of the azide functional group necessitates a thorough understanding of the compound's stability and requires strict adherence to specialized storage and handling protocols. This guide provides a comprehensive overview of the critical factors governing the stability of 1-Azido-4-bromo-2-methylbenzene, outlines field-proven storage and handling procedures to mitigate risks, and offers methodologies for monitoring its chemical integrity over time. The core objective is to equip researchers with the knowledge to use this versatile reagent safely and effectively.

Hazard Analysis and Intrinsic Instability of Aryl Azides

Organic azides are energy-rich molecules that can be sensitive to external stimuli. The primary safety concern is their potential for rapid, exothermic decomposition when subjected to heat, shock, friction, or light.[1][2] The stability of any given organic azide is intrinsically linked to its molecular structure.

1.1 Structural Stability Assessment for 1-Azido-4-bromo-2-methylbenzene

Before handling or synthesizing a novel azide, a risk assessment based on its structure is imperative. Two widely accepted empirical rules provide a preliminary evaluation of an organic azide's stability:

-

The "Rule of Six" : This guideline posits that a compound is rendered relatively safe when the number of carbon atoms (or other atoms of similar size) is at least six times the number of energetic functional groups (e.g., azide, nitro, diazo).[1] For 1-Azido-4-bromo-2-methylbenzene (C₇H₆BrN₃), there are seven carbon atoms for one azide group. This C/N₃ ratio of 7:1 suggests a degree of dilution that is generally considered relatively safe for careful handling.

-

Carbon-to-Nitrogen (C/N) Ratio : A more general rule states that the number of nitrogen atoms should not exceed the number of carbon atoms.[1] In this case, the C/N ratio is 7:3, which is favorable. Compounds where the total number of carbon and oxygen atoms divided by the number of nitrogen atoms is less than 3, i.e., (NC + NO) / NN < 3, are prone to violent decomposition and should be handled with extreme caution.[3] For the title compound, this calculation is (7 + 0) / 3 = 2.33. While this value is below 3, indicating a need for caution, the "Rule of Six" is met, suggesting it can be handled safely with appropriate protocols.

1.2 Factors Influencing Thermal Stability

The thermal stability of aryl azides is influenced by the electronic nature of substituents on the aromatic ring.[4] Electron-withdrawing groups can decrease the decomposition temperature, while electron-donating groups may increase it.[4][5] The thermal decomposition of aryl azides proceeds through the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate, which can then undergo various reactions.[6] The activation energy for this process is a key determinant of the compound's thermal lability.[6]

Physicochemical Properties

A summary of the known physical and chemical properties of 1-Azido-4-bromo-2-methylbenzene is presented below.

| Property | Value | Source |

| CAS Number | 1199273-60-3 | [7] |

| Molecular Formula | C₇H₆BrN₃ | [7] |

| Molecular Weight | 212.05 g/mol | [7] |

| Physical Form | Oil | |

| Purity | Typically ≥97% | |

| Storage Temperature | Refrigerated | |

| InChI Key | UVSZVKGRZLEDLZ-UHFFFAOYSA-N |

Recommended Long-Term Storage Protocols

The primary objective of storage is to prevent the accumulation of energy that could trigger decomposition. This is achieved by controlling temperature, light, and the chemical environment.

3.1 Core Storage Conditions

Based on established best practices for organic azides, the following conditions are mandatory for the storage of 1-Azido-4-bromo-2-methylbenzene:

| Parameter | Recommendation | Rationale |

| Temperature | -18°C or below (Freezer) | Low temperatures minimize the rate of thermal decomposition. Many organic azides should be stored at or below -18°C.[1][3] |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | An inert atmosphere prevents potential reactions with atmospheric components.[7] |

| Light | In the dark (Amber Vials) | Exposure to light can provide the energy needed to initiate decomposition.[1][3][8] |

| Container | Tightly sealed, preferably plastic or glass with a plastic, non-metallic cap. | Prevents contamination and avoids contact with incompatible metals.[1][3] |

3.2 Incompatible Materials

To prevent the formation of dangerously unstable compounds, 1-Azido-4-bromo-2-methylbenzene must be stored away from the following materials:

-

Heavy Metals (e.g., Copper, Lead, Silver, Mercury) and their Salts : Contact can form highly shock-sensitive and explosive heavy metal azides.[2][3] This prohibition extends to laboratory equipment; never use metal spatulas to handle azides.[1][9]

-

Strong Acids : Reaction with acids can form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][2]

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform) : These can react with azides to form extremely unstable di- and tri-azidomethane.[1][8]

-

Strong Oxidizing Agents : May lead to a violent, exothermic reaction.[10]

Safe Handling and Use in a Laboratory Setting

All work with organic azides must be conducted with the understanding that they are potentially explosive. A risk assessment should be performed before any new procedure.

4.1 Personal Protective Equipment (PPE)

The minimum required PPE when handling 1-Azido-4-bromo-2-methylbenzene includes:

-

Flame-resistant lab coat.[3]

-

ANSI Z87.1-compliant safety goggles and a face shield, especially if a splash hazard exists.[3]

-

Nitrile gloves for incidental contact. For procedures with a higher risk of skin contact, consider double-gloving or using Silver Shield gloves under nitriles.[3]

4.2 Engineering Controls

-

Fume Hood : All manipulations must be performed inside a certified chemical fume hood.[3]

-

Blast Shield : The use of a portable blast shield inside the fume hood is strongly recommended for all reactions, especially when scaling up or heating.[3]

4.3 Workflow for Safe Handling and Dispensing

The following diagram outlines a safe, logical workflow for handling the compound.

Caption: Workflow for Safe Handling of 1-Azido-4-bromo-2-methylbenzene.

4.4 Critical Handling Precautions

-

Avoid Friction and Shock : Do not grind, scratch, or subject the compound to impact.[9][11] Avoid using ground-glass joints if possible.[9]

-

Avoid Heat : Do not heat the compound unless it is part of a carefully controlled reaction protocol. Thermal decomposition of aryl azides can lead to the formation of amines, azo compounds, and polymeric materials.[6]

-

Purification : Never purify organic azides by distillation or sublimation.[8] Purification should be limited to methods like extraction, precipitation, or low-temperature chromatography if stability has been verified.[2][8]

Protocol for Monitoring Chemical Integrity

Over time, even under ideal storage conditions, organic azides can degrade. It is crucial to periodically assess the purity of the material.

5.1 Recommended Analytical Techniques

-

Thin-Layer Chromatography (TLC) : A rapid method to qualitatively assess purity. The appearance of new, lower Rf spots may indicate decomposition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying impurities. The appearance of new signals or changes in integration ratios can signify degradation.

-

High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on purity. A decrease in the area of the main peak over time is a clear indicator of decomposition.

5.2 Experimental Protocol: Purity Assessment by ¹H NMR

-

Sample Preparation : Behind a blast shield in a fume hood, carefully weigh approximately 5-10 mg of 1-Azido-4-bromo-2-methylbenzene. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Causality: CDCl₃ is a common choice as it dissolves many organic compounds and has a well-defined residual solvent peak. It is crucial to ensure the solvent is not acidic.

-

-

Data Acquisition : Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis : Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all peaks. Compare the resulting spectrum to a reference spectrum of a pure sample. The presence of unexpected peaks is indicative of impurities or degradation products.

Emergency Procedures: Spill and Decomposition Management

6.1 Small Spills

For small spills confined within a fume hood:

-

Confine the spill using absorbent pads.[9]

-

Wearing appropriate PPE, gently wipe up the material with pads wetted with a compatible solvent (e.g., isopropanol).

-

Clean the surface with a basic buffer solution (pH > 9) followed by soap and water.[3][9]

-

Dispose of all contaminated materials as azide-specific hazardous waste.[3]

6.2 Large Spills or Decomposition Events

In the event of a large spill or an uncontrolled decomposition (indicated by gas evolution, discoloration, or heat):

-

Do not attempt to clean it up yourself. [3]

-

Evacuate the immediate area.

-

Alert colleagues and notify your institution's Environmental Health & Safety (EH&S) department immediately.

-

Prevent entry into the affected area until cleared by emergency personnel.

6.3 Waste Disposal

Azide waste is considered extremely hazardous and must be handled separately.[3]

-

Never mix azide waste with other waste streams , especially those containing acids, heavy metals, or halogenated solvents.[3]

-

Keep azide waste containers clearly labeled and stored in a secondary container within a fume hood until collection by EH&S.[9]

-

Whenever possible, it is best practice to chemically quench the azide functionality (e.g., reduction to the corresponding amine with a reagent like triphenylphosphine) before disposal.[1]

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

UC Santa Barbara. Standard Operating Procedure: Sodium Azide and Organic Azides. Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

-

School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

ProQuest. THE THERMAL DECOMPOSITION OF ARYL AZIDES. Retrieved from [Link]

-

PMC. (2021, March 19). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]

-

ResearchGate. (2026, February 8). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. Retrieved from [Link]

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. THE THERMAL DECOMPOSITION OF ARYL AZIDES. - ProQuest [proquest.com]

- 7. escazuvillage.com [escazuvillage.com]

- 8. ucd.ie [ucd.ie]

- 9. uvic.ca [uvic.ca]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

Technical Guide: 1-Azido-4-bromo-2-methylbenzene

CAS Number: 1199273-60-3 Synonyms: 4-Bromo-2-methylphenyl azide; 4-Bromo-2-methyl-1-azidobenzene Content Type: Technical Monograph & Experimental Protocol Audience: Medicinal Chemists, Chemical Biologists, and Process Safety Engineers

Part 1: Executive Technical Summary

1-Azido-4-bromo-2-methylbenzene (CAS 1199273-60-3) is a bifunctional aryl azide intermediate critical to modern drug discovery and chemical biology. Its structural utility lies in its orthogonal reactivity :

-

The Azide (-N₃) Motif: Serves as a "Click Chemistry" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It also functions as a photoaffinity label, generating reactive nitrenes upon UV irradiation to map protein binding pockets.

-

The Aryl Bromide (-Br) Motif: Remains inert during click reactions but is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in downstream diversification.

-

The Methyl (-CH₃) Group: Provides steric bulk that can influence the conformational lock of the resulting bioconjugates and modulate solubility.

This guide details the synthesis, safety protocols, and application logic for integrating this compound into high-value discovery workflows.

Part 2: Chemical Identity & Physical Properties[1][2]

| Property | Specification |

| CAS Number | 1199273-60-3 |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| Appearance | Pale yellow to orange oil / low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Boiling Point | Decomposes prior to boiling (Avoid distillation) |

| Storage | 2–8°C, Protect from light, Inert atmosphere (Ar/N₂) |

| Safety Classification | Warning: Potentially explosive; Acute toxicity |

Part 3: Synthesis & Preparation Protocol

Mechanistic Pathway

The synthesis follows a classical diazotization-azidodeazotization sequence starting from 4-bromo-2-methylaniline. The reaction must be temperature-controlled to prevent the hydrolysis of the diazonium intermediate into a phenol.[1]

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis from aniline precursor via unstable diazonium salt.

Experimental Protocol

Safety Pre-Check: Azides are energy-rich. Perform all reactions behind a blast shield. Do not use metal spatulas (potential for metal azide formation).

Reagents:

-

4-Bromo-2-methylaniline (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)[1]

-

Sodium Azide (NaN₃, 1.2 eq)

-

Hydrochloric Acid (6M)

-

Solvents: Water, Ethyl Acetate

Step-by-Step Procedure:

-

Acidification: In a round-bottom flask, suspend 4-bromo-2-methylaniline (10 mmol) in 6M HCl (20 mL). Cool the suspension to 0°C using an ice/salt bath. Vigorous stirring is essential to prevent hot-spots.

-

Diazotization: Dissolve NaNO₂ (11 mmol) in minimal water (5 mL). Add this solution dropwise to the aniline suspension, maintaining the internal temperature below 5°C .

-

Why? Temperatures >5°C accelerate the decomposition of the diazonium salt into 4-bromo-2-methylphenol (side product).

-

Check: The solution should become clear/pale yellow. Confirm excess nitrous acid using starch-iodide paper (turns blue/black).

-

-

Azidation: Dissolve NaN₃ (12 mmol) in water (5 mL). Add this dropwise to the diazonium mixture at 0°C.

-

Observation: Nitrogen gas (N₂) evolution will occur immediately. Foam control is necessary.

-

-

Completion: Allow the mixture to warm to room temperature over 2 hours.

-

Work-up: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine. Dry over MgSO₄.[1]

-

Purification: Concentrate under reduced pressure at <30°C . Do not heat to dryness. Purify via silica gel column chromatography (Hexanes/EtOAc) if necessary, though the crude is often sufficiently pure (>95%).

Part 4: Applications in Drug Discovery

The "Click" Reaction (CuAAC)

The primary application of this compound is to install the 4-bromo-2-methylphenyl moiety onto a scaffold containing a terminal alkyne. The resulting 1,4-disubstituted 1,2,3-triazole acts as a robust bioisostere for amide bonds, offering improved metabolic stability.

Visualization: Catalytic Cycle

Figure 2: The Cu(I) catalytic cycle utilized to couple 1-Azido-4-bromo-2-methylbenzene with alkynes.[2]

Photoaffinity Labeling

Upon UV irradiation (254–365 nm), the azide moiety releases N₂ to generate a singlet phenylnitrene. This highly reactive species can insert into C-H or N-H bonds of nearby proteins, covalently "freezing" the drug-target interaction for proteomic analysis.

Part 5: Safety & Handling (Critical)

The C/N Ratio Rule: Organic azides are potentially explosive. The stability is estimated by the ratio of Carbon+Oxygen atoms to Nitrogen atoms.

-

Formula: C₇H₆BrN₃[3]

-

Calculation: (C=7) / (N=3) = 2.33

-

Verdict: This ratio is below the safety threshold of 3.0 .

-

Implication: This compound is energy-rich and potentially unstable.

-

Protocol: Never distill this compound. Never concentrate to total dryness on a rotary evaporator (keep in solution if possible). Store in small aliquots.

-

Waste Disposal: Unreacted azide must be quenched before disposal. Treat waste streams with aqueous sodium nitrite and sulfuric acid (to convert azide to nitrous oxide) or use a specific commercial quenching kit. Do not pour down the drain (reacts with copper/lead pipes to form detonatable metal azides).

Part 6: References

-

Sigma-Aldrich. 1-Azido-4-bromo-2-methylbenzene Product Sheet. Merck KGaA. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

-

BenchChem. Synthesis of 2-Bromo-1-iodo-4-methylbenzene (Sandmeyer Reference). Link

-

PubChem. 1-Azido-4-(bromomethyl)benzene Compound Summary (Structural Analog Data). National Library of Medicine. Link

Sources

Electronic Effects of Substituents in Aryl Azides: A Technical Guide

Part 1: Core Directive & Executive Summary

The "Chimeric" Nature of Aryl Azides

Aryl azides (

For the Drug Developer & Synthetic Chemist:

-

To accelerate "Click" Chemistry: Install Electron-Withdrawing Groups (EWGs) . They lower the azide LUMO, exponentially increasing reaction rates with electron-rich dipolarophiles.

-

To enable Photoaffinity Labeling / Nitrene Insertion: Install Electron-Donating Groups (EDGs) . They stabilize the transition state for nitrogen extrusion, lowering the activation energy for nitrene formation.

Part 2: Electronic Structure & Spectroscopic Signatures

Resonance and Bond Character

The aryl azide exists as a resonance hybrid, primarily described by two canonical forms:

-

Structure A (Linear-like):

(Dominant) -

Structure B (Bent/Zwitterionic):

Substituents perturb this equilibrium, altering the

Graphviz Diagram: Electronic Resonance Flow

Caption: Causal flow of substituent effects on aryl azide reactivity parameters.

Spectroscopic Trends

Monitoring these shifts allows for rapid quality control and structural validation.

| Substituent Type | Representative Group | IR | ¹⁵N NMR ( | Electronic Effect |

| Strong EWG | 2130 - 2160 (Blueshift) | Deshielded (Downfield) | Increases | |

| Neutral | ~2100 - 2120 | Reference | Baseline resonance contribution. | |

| Strong EDG | 2080 - 2110 (Redshift) | Shielded (Upfield) | Increases single-bond character via donation. |

Key Insight: A blueshift in IR often correlates with higher hydrolytic stability but increased reactivity toward nucleophilic alkynes.

Part 3: Reactivity Profile I – Cycloaddition Kinetics

The HOMO-LUMO Gap

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the reaction rate is governed by the interaction between the Azide LUMO and the Alkyne HOMO .

-

Mechanism: EWGs withdraw electron density, lowering the Azide LUMO energy. This reduces the HOMO-LUMO gap with electron-rich alkynes/enamines, accelerating the reaction.

-

Magnitude: Perfluorophenyl azide (PFPA) reacts up to 10⁴ times faster with enamines than phenyl azide.

Graphviz Diagram: FMO Interaction

Caption: Frontier Molecular Orbital (FMO) diagram showing how EWGs lower the activation barrier.

Hammett Correlation Data

For the reaction of para-substituted phenyl azides with phenylacetylene:

-

Hammett

: Positive ( -

Interpretation: Electron withdrawal facilitates the reaction.[1]

-

SPAAC Exception: Strain-promoted reactions (e.g., with DIBAC) show a much lower

(

Part 4: Reactivity Profile II – Thermal Decomposition & Nitrenes

Nitrene Formation

Thermal decomposition involves the loss of

-

Mechanism: The transition state requires the extrusion of

. -

Substituent Effect:

-

EDGs (ortho/para): Stabilize the electron-deficient nitrene character developing in the transition state.

-

Result: Lower decomposition temperature (

). -

Quantitative Rule of Thumb: A 1 kcal/mol decrease in bond dissociation energy

10 K drop in

-

Stability vs. Reactivity Trade-off

Researchers must balance shelf-stability with activation potential.

| Azide Scaffold | Substituents | Application | |

| Perfluorophenyl | > 130°C | Robust surface functionalization; highly stable. | |

| Phenyl | ~110°C | General purpose standard. | |

| o-Amino Phenyl | < 80°C | Unstable. Prone to spontaneous decomposition. | |

| p-Methoxy Phenyl | ~90-100°C | Low-temperature photoactivation. |

Part 5: Experimental Protocols

Protocol: Kinetic Profiling via ¹H NMR

Objective: Determine the second-order rate constant (

-

Preparation:

-

Prepare a 0.5 M stock solution of the Aryl Azide in

. -

Prepare a 0.5 M stock solution of the Dipolarophile (e.g., phenylacetylene or pyrrolidino-enamine).

-

Add internal standard (e.g., 1,3,5-trimethoxybenzene) to normalize integration.

-

-

Initiation:

-

Mix equimolar amounts (e.g., 0.6 mL total) in an NMR tube.

-

Keep at constant temperature (25°C or 37°C).

-

-

Acquisition:

-

Acquire ¹H NMR spectra at

and every 5-10 minutes. -

Monitor the decay of the azide ortho-protons and the appearance of the triazole ring proton.

-

-

Analysis:

-

Plot

vs. time. -

The slope of the linear regression is the second-order rate constant

(

-

Protocol: Assessing Thermal Stability (DSC)

Objective: Define the safe processing window and activation temperature.

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Sample: Weigh 2-5 mg of aryl azide into a high-pressure gold-plated crucible (to prevent reaction with aluminum). Seal hermetically.

-

Ramp: Heat from 25°C to 250°C at 5°C/min.

-

Data Extraction:

-

Identify the exothermic onset (

). -

Identify the peak maximum (

). -

Safety Rule: Never process the compound within 20°C of

on a large scale.

-

References

-